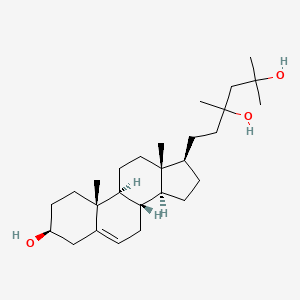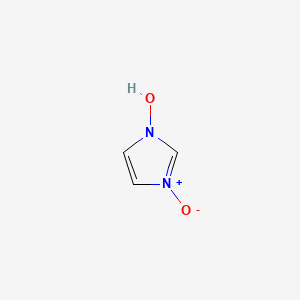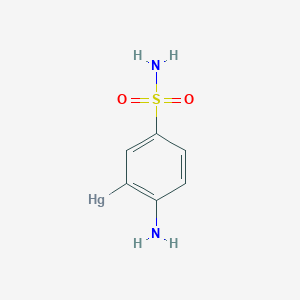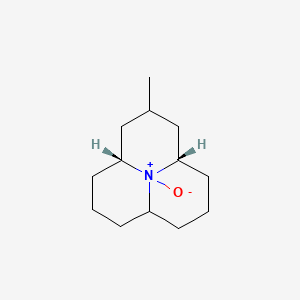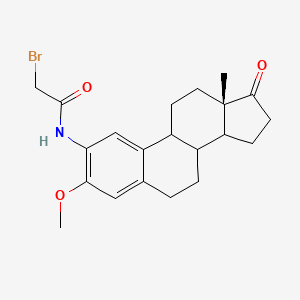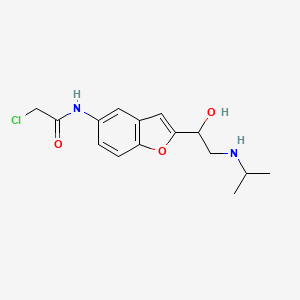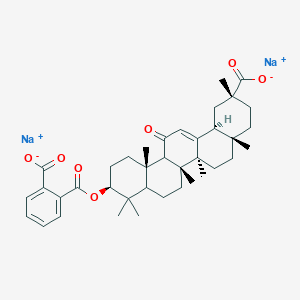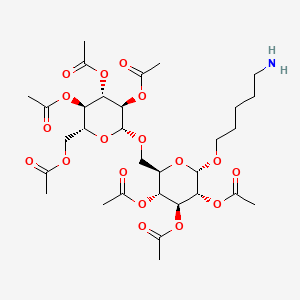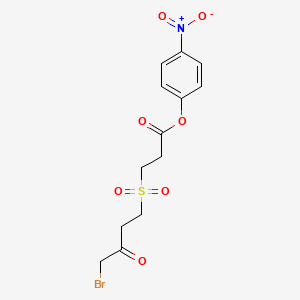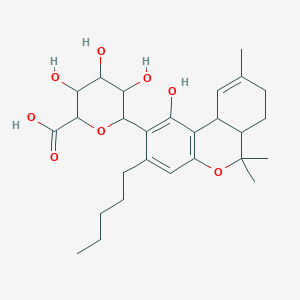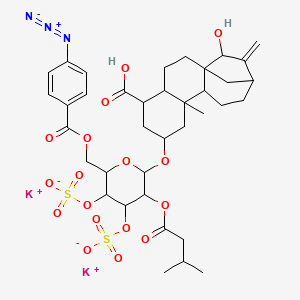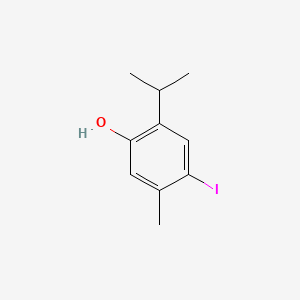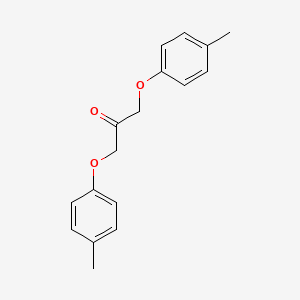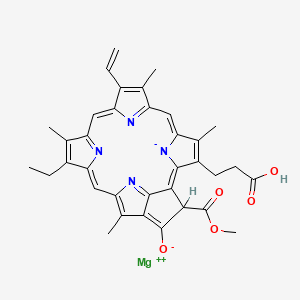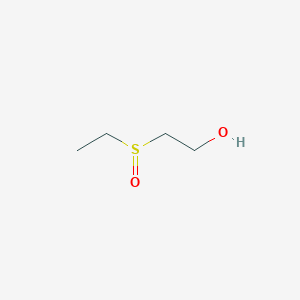
2-(Ethanesulfinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethanesulfinyl)ethanol is a sulfoxide.
科学的研究の応用
Coenzyme M Analogues in Methane Biosynthesis
- Study: Research on coenzyme M analogues, including 2-(Ethanesulfinyl)ethanol, found applications in understanding methane biosynthesis. An analogue with an ethyl group was found to be a precursor for ethane formation, while other modifications were either inactive or inhibitors of methane production (Gunsalus, Romesser, & Wolfe, 1978).
Ethanol in Hydrogen Production
- Study: Ethanol, which relates to the broader chemical family of 2-(Ethanesulfinyl)ethanol, was used in a study for hydrogen production using redox processes. This research demonstrated the potential of ethanol in sustainable energy production (Hormilleja et al., 2014).
Ethanol in Education
- Study: A study focused on using ethanol as a case study in chemistry education to discuss societal and environmental impacts. This application is relevant for understanding the broader context of chemicals like 2-(Ethanesulfinyl)ethanol (Feierabend & Eilks, 2011).
Ethanol Conversion and Catalysis
- Study: Research on the conversion of ethane to ethanol, related to the chemical family of 2-(Ethanesulfinyl)ethanol, revealed insights into biocatalytic processes and the technical feasibility of gas-to-liquid conversions (Oh et al., 2019).
Adsorption and Transformation Studies
- Study: Investigations on ethanol adsorption and transformation on platinum surfaces provide insights into chemical reactions and surface chemistry, which are relevant for understanding the behavior of related compounds like 2-(Ethanesulfinyl)ethanol (Iwasita & Pastor, 1994).
Ethanol Combustion and Oxidation
- Study: A study on ethanol combustion and oxidation in various experimental settings offers insights into the combustion characteristics of ethanol, a related compound to 2-(Ethanesulfinyl)ethanol (Leplat et al., 2011).
特性
CAS番号 |
21975-18-8 |
|---|---|
製品名 |
2-(Ethanesulfinyl)ethanol |
分子式 |
C4H10O2S |
分子量 |
122.19 g/mol |
IUPAC名 |
2-ethylsulfinylethanol |
InChI |
InChI=1S/C4H10O2S/c1-2-7(6)4-3-5/h5H,2-4H2,1H3 |
InChIキー |
BKPCDGKOQNYNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)CCO |
正規SMILES |
CCS(=O)CCO |
その他のCAS番号 |
21975-18-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



